molecular formula C9H19NO2 B8424614 3-(Hexylamino)propionic acid CAS No. 41331-11-7

3-(Hexylamino)propionic acid

Cat. No.: B8424614
CAS No.: 41331-11-7
M. Wt: 173.25 g/mol
InChI Key: GJVVIWWPEAZPHI-UHFFFAOYSA-N
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Description

3-(Hexylamino)propionic acid is a propionic acid derivative with a hexylamino (-NH-C₆H₁₃) substituent at the β-position. While direct references to this compound are absent in the provided evidence, its structure can be inferred as a carboxylic acid functionalized with a secondary amine linked to a hexyl chain. Such modifications are common in medicinal and industrial chemistry, where alkylamino groups enhance lipophilicity, influencing solubility, bioavailability, and interaction with biological targets. Propionic acid derivatives are widely studied for applications ranging from polymer precursors (e.g., 3-hydroxypropionic acid in ) to pharmaceuticals (e.g., anti-inflammatory compounds in ). The hexylamino group may position this compound for niche applications in drug delivery or surfactants due to its amphiphilic nature.

Properties

CAS No.

41331-11-7

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-(hexylamino)propanoic acid

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-7-10-8-6-9(11)12/h10H,2-8H2,1H3,(H,11,12)

InChI Key

GJVVIWWPEAZPHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Antioxidant Activity: Hydroxyphenyl derivatives (e.g., 3-(4-hydroxyphenyl)propionic acid) exhibit strong radical scavenging due to phenolic -OH groups .

Bioactivity: Methoxy and amino substituents (e.g., 3-(p-methoxyphenyl)-propionic acid , 3-(N,N-Dimethylamino)propionic acid ) demonstrate receptor-targeted effects, suggesting the hexylamino derivative could interact with amine-sensitive enzymes or transporters.

Industrial Relevance: Methyl and halogenated derivatives (e.g., 3-(4-methylphenyl)- and 3-(2,4-difluorophenyl)-propionic acids) are prioritized for scalable production , whereas amino-substituted analogs remain niche due to synthesis complexity.

Lipophilicity: The hexyl chain in 3-(Hexylamino)propionic acid likely increases logP compared to shorter-chain analogs, favoring membrane permeability but reducing aqueous solubility.

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